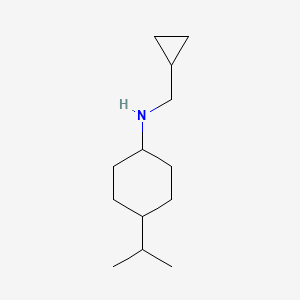
N-(Cyclopropylmethyl)-4-(propan-2-yl)cyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Cyclopropylmethyl)-4-(propan-2-yl)cyclohexan-1-amine is a chemical compound with a unique structure that includes a cyclopropylmethyl group and an isopropyl group attached to a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-4-(propan-2-yl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with cyclopropylmethylamine and isopropylamine under controlled conditions. The reaction may require a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as distillation or recrystallization, are employed to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
N-(Cyclopropylmethyl)-4-(propan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce various amines.
科学的研究の応用
N-(Cyclopropylmethyl)-4-(propan-2-yl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which N-(Cyclopropylmethyl)-4-(propan-2-yl)cyclohexan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various
特性
分子式 |
C13H25N |
|---|---|
分子量 |
195.34 g/mol |
IUPAC名 |
N-(cyclopropylmethyl)-4-propan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C13H25N/c1-10(2)12-5-7-13(8-6-12)14-9-11-3-4-11/h10-14H,3-9H2,1-2H3 |
InChIキー |
CIRXINPUKABISF-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CCC(CC1)NCC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5S)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B13249873.png)
![9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride](/img/structure/B13249880.png)
![tert-Butyl N-{[4-(dimethylamino)oxan-4-yl]methyl}carbamate](/img/structure/B13249886.png)


![N-[(1-ethylpyrrolidin-2-yl)methyl]cyclohexanamine](/img/structure/B13249900.png)
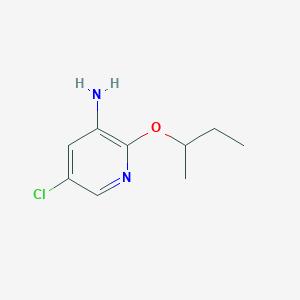
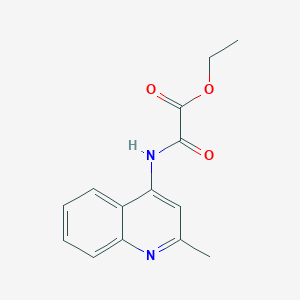
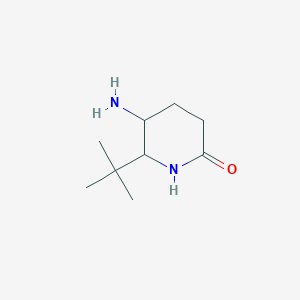
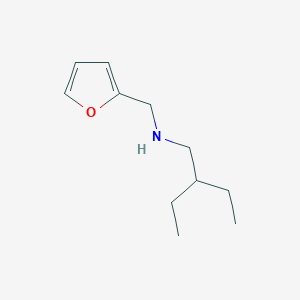
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(cyclopropylmethyl)-3-methoxypropanoic acid](/img/structure/B13249938.png)
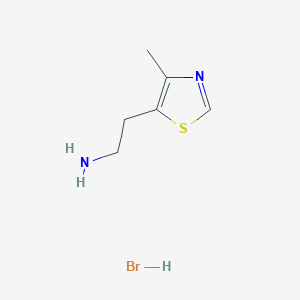
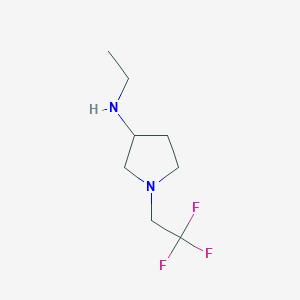
![2-{[(4-Bromothiophen-3-yl)methyl]amino}ethan-1-ol](/img/structure/B13249946.png)
